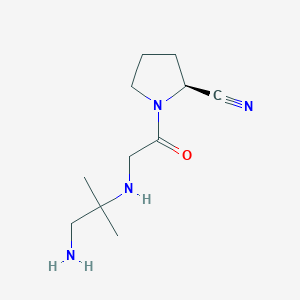
1-(3-Morpholinopropyl)-2-thiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “1-(3-Morpholinopropyl)-2-thiourea” has been reported in the literature . For instance, the synthesis of (E)-1-(3-morpholinopropyl)-3-phenoxy-4-styryl azetidine-2-one, a new monocyclic β-lactam, has been proposed . The synthesis involved the treatment of cinnamaldehyde with morpholinopropyl amine in ethanol under reflux conditions .
Physical And Chemical Properties Analysis
Specific physical and chemical properties of “this compound” are not available .
Aplicaciones Científicas De Investigación
Chemistry and Coordination Properties
Thiourea derivatives, including 1-(3-Morpholinopropyl)-2-thiourea, are extensively applied as ligands in coordination chemistry. Their unique structure allows for diverse intra- and intermolecular hydrogen-bonding interactions, significantly affecting their coordination properties. These compounds have been utilized in forming novel applications of transition metal complexes, demonstrating the chemical versatility and potential for detailed structural analysis in interdisciplinary approaches, including biological applications (Saeed, Flörke, & Erben, 2014).
Medicinal and Chemosensing Applications
Thiourea derivatives are pivotal in medicinal chemistry due to their coordination with metals like Cu, Ag, and Au, enhancing their biological activities. These compounds have shown potential in analytical chemistry as chemosensors for detecting anions and cations in environmental and biological samples. The improved activities of thiourea derivatives in pharmaceutical chemistry, achieved through metal coordination, underline their importance in developing new therapeutic agents and analytical tools (Khan, Khan, Gul, & Muhammad, 2020).
Environmental and Agricultural Chemosensors
The nucleophilic characteristics of S- and N- in thioureas facilitate inter- and intramolecular hydrogen bonding, making these compounds excellent chemosensors for detecting various environmental pollutants. Thiourea-based chemosensors have been developed for the sensitive, selective detection of anions and neutral analytes in biological, environmental, and agricultural samples. This capability highlights the significance of thiourea derivatives in monitoring and managing environmental pollutants and ensuring agricultural product safety (Al-Saidi & Khan, 2022).
Anti-Inflammatory Properties
Recent studies have investigated the anti-inflammatory properties of thiourea derivatives through molecular docking studies. These studies aim to understand how thiourea derivatives interact with the active sites of COX-1, COX-2, and 5-LOX enzymes, which are critical in the inflammatory process. The results suggest that certain structural features of thiourea derivatives significantly enhance their binding potential, indicating their therapeutic potential in treating inflammation-related conditions (Nikolic, Mijajlovic, & Nedeljković, 2022).
Mecanismo De Acción
Target of Action
Morpholine derivatives have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that morpholine derivatives have been studied for their antioxidant activity, particularly in scavenging ho• and hoo• radicals . Four types of possible reaction mechanisms, such as hydrogen atom transfer (HAT), radical adduct formation (RAF), single electron transfer followed by proton transfer (SETPT), and sequential proton loss electron transfer (SPLET) have been considered .
Biochemical Pathways
Morpholine derivatives have been associated with the modulation of oxidative stress pathways .
Pharmacokinetics
A study on morpholine-containing compounds suggested that most compounds displayed promising pharmacokinetic and drug-likeness properties .
Result of Action
Morpholine derivatives have been associated with antioxidant activities, suggesting potential protective effects against oxidative stress .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
3-morpholin-4-ylpropylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3OS/c9-8(13)10-2-1-3-11-4-6-12-7-5-11/h1-7H2,(H3,9,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAANQRSELTXKBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00912215 | |
| Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111538-46-6 | |
| Record name | N-[3-(4-Morpholinyl)propyl]thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111538-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 111538-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2,8-Diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3284943.png)
![4-[(1S)-1-Amino-2-hydroxyethyl]phenol](/img/structure/B3284950.png)

![(2S)-2-(benzylamino)-3-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B3284961.png)


![N-[2-(Methylthio)phenyl]-2-pyridinecarboxamide](/img/structure/B3284988.png)

![2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B3285018.png)


![2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone](/img/structure/B3285048.png)